molecular formula C8H5ClN2O2 B1427799 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile CAS No. 1305325-27-2

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

Cat. No. B1427799
CAS RN: 1305325-27-2
M. Wt: 196.59 g/mol
InChI Key: LOIMLLOKNWNFFP-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (7-CDPC) is a member of the dioxinopyridine family of compounds. It is a heterocyclic organic compound that is used in scientific research as a reagent, catalyst, and building block for synthesizing other compounds. The structure of 7-CDPC consists of two fused pyridine rings, with a chlorine atom attached to the ring nitrogen, and a carbonitrile group attached to the ring carbon. The compound is colorless and has a molecular weight of 209.6 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Modifications : A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized, demonstrating the versatility and potential for modification of the chemical structure of compounds like 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (Benarab, Poirot, & Guillaumet, 1993).
  • Novel Compound Synthesis : Synthesis of new compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure highlights the compound's utility in creating novel chemical entities (Soukri, Lazar, Pujol, Akssira, Leger, Jarry, & Guillaumet, 2003).

Applications in Materials Science and Electronics

  • Optical and Junction Characteristics : Research on pyridine derivatives, similar to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, has explored their structural, optical, and diode characteristics, indicating potential applications in materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Potential in Drug Discovery

Advanced Chemical Synthesis Techniques

Potential in Medicinal Chemistry

  • Anticancer Activity : Research into novel fused pyridine ring systems, related to the core structure of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile, has shown promise in anticancer activity, highlighting the compound's relevance in medicinal chemistry (Elansary, Moneer, Kadry, & Gedawy, 2012).

properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-8-7(5(6)3-10)12-1-2-13-8/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMLLOKNWNFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 3
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 5
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 6
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

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